molecular formula C13H21NO2 B5199012 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol

2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol

Cat. No. B5199012
M. Wt: 223.31 g/mol
InChI Key: SZZVZNZADDYVOG-UHFFFAOYSA-N
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Description

2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylethanolamine, and its structure consists of a phenyl ring, an ethanolamine moiety, and a propylene linker. DMPEA has been shown to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is believed to exert its effects by acting as a partial agonist at alpha-1 adrenergic receptors and as a serotonin reuptake inhibitor. It has also been shown to modulate the activity of the dopamine transporter, leading to increased dopamine release in the brain.
Biochemical and Physiological Effects:
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. Additionally, 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is its short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol. One potential area of research is its potential as a therapeutic agent for the treatment of anxiety and depression. Additionally, further research is needed to elucidate the precise mechanism of action of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol and its effects on different neurotransmitter systems. Finally, more studies are needed to determine the optimal dosage and administration route for 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol in animal studies.
In conclusion, 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is a valuable tool for studying different biological processes, particularly in the field of neuroscience. It has various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol can be synthesized using a two-step procedure. The first step involves the reaction of 2,5-dimethylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}propylamine. The second step involves the reduction of the amino group in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol.

Scientific Research Applications

2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.

properties

IUPAC Name

2-[3-(2,5-dimethylphenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11-4-5-12(2)13(10-11)16-9-3-6-14-7-8-15/h4-5,10,14-15H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVZNZADDYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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